molecular formula C16H11IO2S B13922381 Benzyl 5-iodobenzo[b]thiophene-2-carboxylate

Benzyl 5-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13922381
M. Wt: 394.2 g/mol
InChI Key: NPYIXVXHTMAONV-UHFFFAOYSA-N
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Description

Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzothiophenes. It is characterized by the presence of an iodine atom at the 5-position of the benzo[b]thiophene ring and a benzyl ester group at the 2-position of the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiophene derivatives, including Benzyl 5-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One notable method involves the aryne reaction with alkynyl sulfides. This one-step synthesis is performed using o-silylaryl triflates and alkynyl sulfides, resulting in the formation of benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: The benzyl ester group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, thiols, and thioethers.

Mechanism of Action

The mechanism of action of Benzyl 5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and benzyl ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Benzyl benzo[b]thiophene-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-benzo[b]thiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    Benzyl 5-chlorobenzo[b]thiophene-2-carboxylate:

Uniqueness: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it valuable for applications requiring selective substitution reactions and interactions with biological targets .

Properties

Molecular Formula

C16H11IO2S

Molecular Weight

394.2 g/mol

IUPAC Name

benzyl 5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H11IO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

NPYIXVXHTMAONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)I

Origin of Product

United States

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